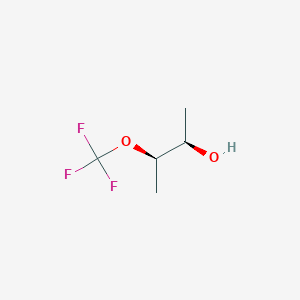
(2R,3R)-3-(trifluoromethoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the third carbon of a butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a butan-2-ol derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution techniques to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2R,3R)-3-(ethoxy)butan-2-ol: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
Uniqueness
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9F3O2 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C5H9F3O2/c1-3(9)4(2)10-5(6,7)8/h3-4,9H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
KOKBPKNYKLJYLT-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)OC(F)(F)F)O |
Canonical SMILES |
CC(C(C)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13517914.png)
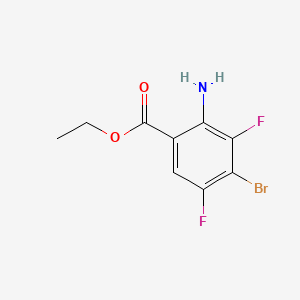
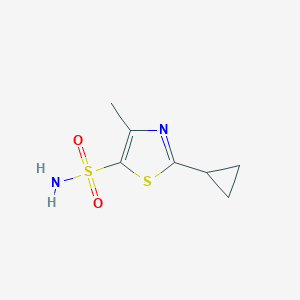
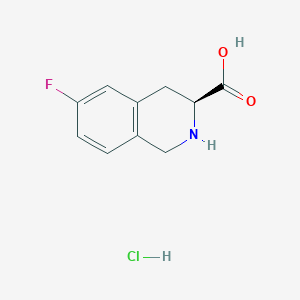
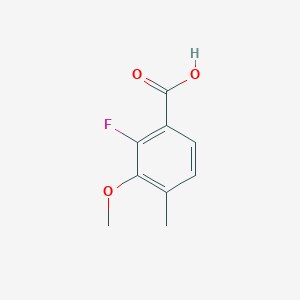
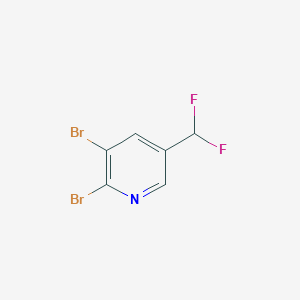
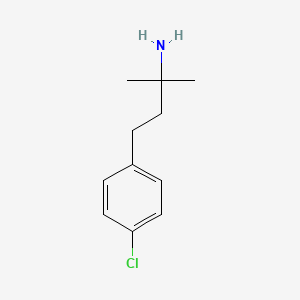
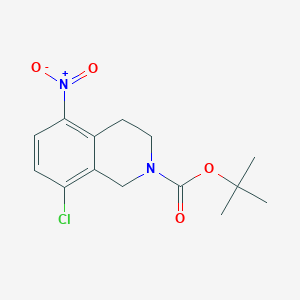
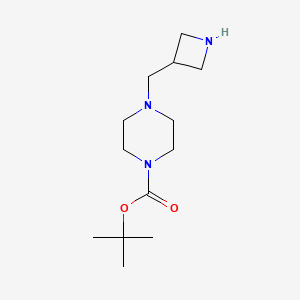

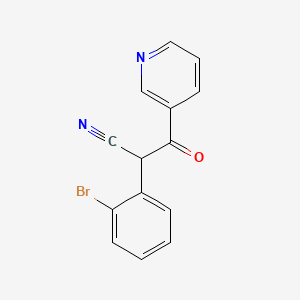
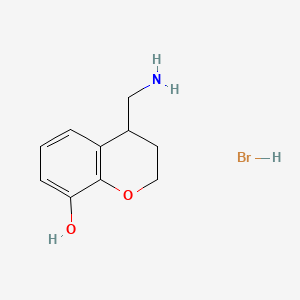
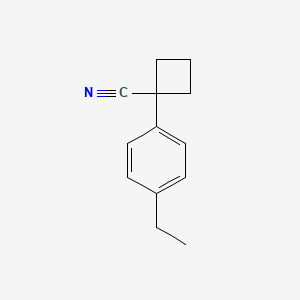
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
